molecular formula C18H16Cl2FN7S B10927255 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10927255
M. Wt: 452.3 g/mol
InChI Key: VBXORGMERQJUOE-UHFFFAOYSA-N
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Description

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a complex organic compound that features a combination of pyrazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole and thiadiazole rings, followed by their functionalization and coupling.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of Thiadiazole Ring: The thiadiazole ring is typically formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling and Functionalization: The final step involves the coupling of the pyrazole and thiadiazole rings through a suitable linker, followed by functionalization to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole and thiadiazole rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halides, amines, and alcohols can be used under various conditions (e.g., acidic, basic, or neutral) to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition and receptor binding.

    Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or stability.

Mechanism of Action

The mechanism of action of 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their signaling pathways.

    Pathway Modulation: The compound could affect various cellular pathways, leading to changes in gene expression, protein synthesis, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.

    2-chloro-6-fluorobenzyl-1H-pyrazole: Another pyrazole derivative with a different substitution pattern.

    1,3,4-thiadiazole derivatives: Compounds with the thiadiazole ring but different substituents.

Uniqueness

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is unique due to its combination of pyrazole and thiadiazole rings, along with specific chloro and fluoro substituents. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16Cl2FN7S

Molecular Weight

452.3 g/mol

IUPAC Name

5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C18H16Cl2FN7S/c1-10-17(20)11(2)28(25-10)9-16-23-24-18(29-16)22-15-6-7-27(26-15)8-12-13(19)4-3-5-14(12)21/h3-7H,8-9H2,1-2H3,(H,22,24,26)

InChI Key

VBXORGMERQJUOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NN=C(S2)NC3=NN(C=C3)CC4=C(C=CC=C4Cl)F)C)Cl

Origin of Product

United States

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